N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide: is a complex organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a fluorene moiety attached to a tetrazole ring, which is further connected to a phenyl group and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is first functionalized to introduce the necessary substituents. This can be achieved through various reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Tetrazole Ring Formation: The next step involves the formation of the tetrazole ring. This can be done by reacting the fluorene derivative with sodium azide and an appropriate electrophile under suitable conditions.
Coupling with Phenyl Group: The final step involves coupling the tetrazole-fluorene intermediate with a phenyl group. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are commonly employed.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving tetrazole-containing enzymes. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its tetrazole moiety is known to mimic the carboxylate group in biological systems, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorene and phenyl groups can further enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes that recognize tetrazole moieties, such as certain proteases and kinases.
Receptors: It can also interact with receptors that have binding sites for aromatic compounds, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
- N-(9H-fluoren-2-yl)-acetamide
- N-(9H-fluoren-2-yl)-2-(2-methylphenoxy)acetamide
- 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline
Uniqueness: N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of both a tetrazole ring and a fluorene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The tetrazole ring provides a high degree of stability and the ability to participate in diverse chemical reactions, while the fluorene moiety enhances its photophysical properties.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c27-21(20-23-25-26(24-20)17-7-2-1-3-8-17)22-16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13H,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEGSSUJHXSFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NN(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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